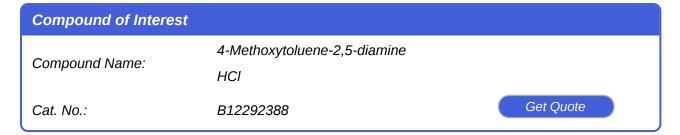


Spectroscopic Profile of 4-Methoxytoluene-2,5diamine Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxytoluene-2,5-diamine hydrochloride (CAS No: 63155-00-0), a compound of interest in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and use in further studies.

Chemical Structure and Properties

Compound Name: 4-Methoxytoluene-2,5-diamine hydrochloride

Molecular Formula: C₈H₁₃ClN₂O

Molecular Weight: 188.66 g/mol

Structure:

A toluene ring with a methyl group at position 1, a methoxy group at position 4, and two amino groups at positions 2 and 5, as a hydrochloride salt.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy



The NMR data provides detailed information about the molecular structure of 4-Methoxytoluene-2,5-diamine hydrochloride. The following tables summarize the experimentally verified ¹H NMR data and a combination of experimental and predicted ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.03	S	Aromatic H
6.89	S	Aromatic H
3.81	S	-OCH₃
2.18	S	Ar-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Data Origin
147.1	C-O	Predicted
136.9	C-NH ₂	Predicted
121.7	C-NH ₂	Predicted
118.9	Aromatic C-H	Predicted
115.3	Aromatic C-H	Predicted
113.2	Aromatic C-CH₃	Predicted
55.8	-OCH₃	Experimental Analogue
15.9	Ar-CH₃	Experimental Analogue

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for 4-Methoxytoluene-2,5-diamine hydrochloride is not publicly available, the expected characteristic absorption peaks can be predicted based on its functional groups. The data is presented for a sample prepared as a KBr pellet.



Table 3: Predicted IR Absorption Peaks

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	N-H	Stretching (Amine salt)
3200-3000	С-Н	Stretching (Aromatic)
2960-2850	С-Н	Stretching (Aliphatic -CH ₃ , -OCH ₃)
~1600	C=C	Stretching (Aromatic ring)
1620-1580	N-H	Bending (Amine)
1260-1200	C-O-C	Asymmetric Stretching (Aryl ether)
1050-1010	C-O-C	Symmetric Stretching (Aryl ether)
880-800	С-Н	Bending (Aromatic, out-of- plane)

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for 4-Methoxytoluene-2,5-diamine hydrochloride is not readily available. However, based on its structure, the expected fragmentation pattern under Electrospray Ionization (ESI), a soft ionization technique suitable for polar and ionic compounds, can be proposed.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)



m/z (Proposed)	Ion	Description
153.11	[M+H] ⁺	Protonated molecular ion (free base)
138.09	[M+H - CH₃] ⁺	Loss of a methyl radical from the protonated molecular ion
122.09	[M+H - OCH₃] ⁺	Loss of a methoxy radical from the protonated molecular ion

Experimental Protocols NMR Spectroscopy

- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) for ¹H NMR or Dimethyl Sulfoxide-d₆ (DMSO-d₆) for ¹³C NMR, at a concentration of approximately 5-10 mg/mL.
- Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer is utilized.
- Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. For ¹H NMR in D₂O, the residual water peak is suppressed. For ¹³C NMR, proton decoupling is employed to obtain singlets for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
 Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.



- Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

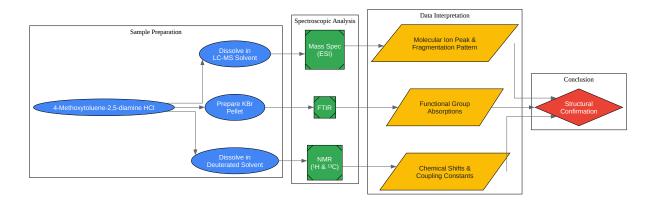
Mass Spectrometry (Electrospray Ionization)

- Sample Preparation: The sample is dissolved in a suitable solvent mixture, typically a combination of a volatile organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to promote protonation. The concentration is typically in the low µg/mL to ng/mL range.
- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
- Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and desolvated to form gas-phase ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
- Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values, allowing for the determination of the molecular weight and fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-Methoxytoluene-2,5-diamine hydrochloride.





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Caption: Workflow for the spectroscopic analysis of **4-Methoxytoluene-2,5-diamine HCI**.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxytoluene-2,5-diamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12292388#spectroscopic-data-of-4-methoxytoluene-2-5-diamine-hcl-nmr-ir-mass]

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